molecular formula C11H12N2OS2 B13513507 5-[(4-ethoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione

5-[(4-ethoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione

Cat. No.: B13513507
M. Wt: 252.4 g/mol
InChI Key: PJUZJANIFFPCED-UHFFFAOYSA-N
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Description

5-[(4-ethoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-ethoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-ethoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the thiadiazole ring.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities.

    Medicine: Potential therapeutic agent for various diseases due to its biological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-ethoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-ethoxyphenyl)methyl]-1,2,3-thiadiazole
  • 5-[(4-methoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione

Uniqueness

5-[(4-ethoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione is unique due to its specific substitution pattern and the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12N2OS2

Molecular Weight

252.4 g/mol

IUPAC Name

5-[(4-ethoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C11H12N2OS2/c1-2-14-9-5-3-8(4-6-9)7-10-12-13-11(15)16-10/h3-6H,2,7H2,1H3,(H,13,15)

InChI Key

PJUZJANIFFPCED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NNC(=S)S2

Origin of Product

United States

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